molecular formula C8H7N3O B1427014 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 1511782-19-6

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Cat. No. B1427014
M. Wt: 161.16 g/mol
InChI Key: CFIIIUQYTQFNKQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a derivative of 1H-pyrazolo[3,4-b]pyridine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

This compound can be synthesized using various strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The compound can react with other compounds to yield different products .

Scientific Research Applications

Synthesis of Pyrazolo-Annulated Heterocyclic Compounds

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has been used in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines through Friedländer condensation. This process highlights its role in constructing complex heterocyclic structures, essential in various chemical and pharmaceutical applications (Jachak et al., 2007).

Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives

Research demonstrates the ability of pyrazolo[3,4-b]pyridine derivatives to form different hydrogen-bonded structures. These structures vary based on small substituent changes on the aryl rings, indicating the compound's utility in forming tailored molecular assemblies, a crucial aspect in materials science and nanotechnology (Quiroga et al., 2012).

Photophysical Properties and Novel Synthetic Protocols

Study of Photophysical Properties

The compound's derivatives have been studied for their photophysical properties, showing that absorption and emission characteristics depend on specific substituents, indicating its potential in developing optoelectronic materials and fluorescent probes (Patil et al., 2010).

Novel Synthetic Protocols for Pyrazolo[3,4-h]-[1,6]naphthyridines

A novel synthetic protocol using Friedländer condensation has been developed for pyrazolo[3,4-h][1,6]naphthyridine derivatives, showing the compound's versatility in synthesizing complex heterocycles which can be pivotal in drug discovery and material science (Jachak et al., 2011).

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-6(3-2-4-9-8)7(5-12)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIIIUQYTQFNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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